molecular formula C14H16O2 B231445 Cyclohexylidene(phenyl)acetic acid

Cyclohexylidene(phenyl)acetic acid

Cat. No. B231445
M. Wt: 216.27 g/mol
InChI Key: IYRMGELFNCXYBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexylidene(phenyl)acetic acid (CPAA) is a chemical compound that has been studied for its potential use in the pharmaceutical industry. It is a derivative of phenylacetic acid, which is a common precursor in the synthesis of many drugs. CPAA has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of Cyclohexylidene(phenyl)acetic acid is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Cyclohexylidene(phenyl)acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, Cyclohexylidene(phenyl)acetic acid has been shown to activate the peroxisome proliferator-activated receptor (PPAR), which is involved in the regulation of inflammation and metabolism.

Biochemical And Physiological Effects

Cyclohexylidene(phenyl)acetic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and inhibit platelet aggregation. Cyclohexylidene(phenyl)acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages And Limitations For Lab Experiments

One advantage of Cyclohexylidene(phenyl)acetic acid is its relatively simple synthesis method and high yield. Cyclohexylidene(phenyl)acetic acid is also stable under a wide range of conditions, making it easy to handle in the laboratory. One limitation of Cyclohexylidene(phenyl)acetic acid is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of Cyclohexylidene(phenyl)acetic acid and its potential side effects.

Future Directions

There are several potential future directions for research on Cyclohexylidene(phenyl)acetic acid. One area of interest is the development of new drugs based on Cyclohexylidene(phenyl)acetic acid. Cyclohexylidene(phenyl)acetic acid derivatives could be synthesized and tested for their efficacy and safety in treating various diseases. Another area of interest is the study of the mechanism of action of Cyclohexylidene(phenyl)acetic acid. Further research could help to elucidate the exact molecular targets of Cyclohexylidene(phenyl)acetic acid and its downstream effects. Finally, more research is needed to fully understand the potential side effects of Cyclohexylidene(phenyl)acetic acid and its long-term safety profile.

Synthesis Methods

Cyclohexylidene(phenyl)acetic acid can be synthesized by reacting cyclohexylideneacetonitrile with phenylacetic acid in the presence of a strong acid catalyst. The reaction proceeds through an intermediate imine, which is then hydrolyzed to form Cyclohexylidene(phenyl)acetic acid. This method has been optimized to produce high yields of Cyclohexylidene(phenyl)acetic acid with high purity.

Scientific Research Applications

Cyclohexylidene(phenyl)acetic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs. Cyclohexylidene(phenyl)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

Cyclohexylidene(phenyl)acetic acid

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

2-cyclohexylidene-2-phenylacetic acid

InChI

InChI=1S/C14H16O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16)

InChI Key

IYRMGELFNCXYBQ-UHFFFAOYSA-N

SMILES

C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1

Canonical SMILES

C1CCC(=C(C2=CC=CC=C2)C(=O)O)CC1

Origin of Product

United States

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